Methyl pentanimidate
Overview
Description
Methyl pentanimidate is an organic compound with the molecular formula C6H13NO. It is a colorless to light yellow liquid with a pungent odor. This compound is primarily used as an amino protection reagent in organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl pentanimidate can be synthesized by reacting glycine with methanol under the catalysis of sulfuric acid . Another method involves the reaction of valeronitrile with methanol in the presence of dry hydrogen chloride gas at low temperatures .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl pentanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives .
Scientific Research Applications
Methyl pentanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amino acids in peptide synthesis.
Biology: It is used in the modification of biomolecules for various biochemical assays.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of methyl pentanimidate involves its ability to protect amino groups from unwanted reactions. It forms a stable imidate linkage with the amino group, preventing it from participating in other reactions. This protection can be easily removed under mild acidic or basic conditions, allowing the amino group to be available for further reactions .
Comparison with Similar Compounds
- Ethyl pentanimidate
- Propyl pentanimidate
- Butyl pentanimidate
Comparison: Methyl pentanimidate is unique due to its specific reactivity and stability as a protecting group. Compared to its ethyl, propyl, and butyl counterparts, this compound offers a balance between reactivity and ease of removal, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
methyl pentanimidate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-4-5-6(7)8-2/h7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFSGQKADHEBAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420883 | |
Record name | methyl pentanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57246-71-6 | |
Record name | methyl pentanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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